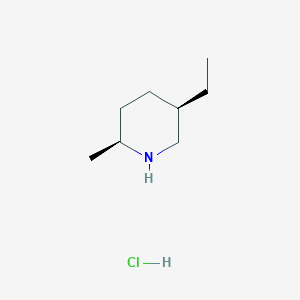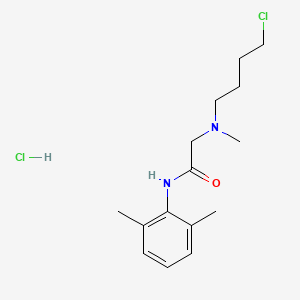![molecular formula C26H36N2O2 B13351806 (Z)-1-(4-hexoxyphenyl)-N-[(Z)-(4-hexoxyphenyl)methylideneamino]methanimine](/img/structure/B13351806.png)
(Z)-1-(4-hexoxyphenyl)-N-[(Z)-(4-hexoxyphenyl)methylideneamino]methanimine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-1-(4-hexoxyphenyl)-N-[(Z)-(4-hexoxyphenyl)methylideneamino]methanimine is an organic compound characterized by its unique structure, which includes two hexoxyphenyl groups connected by a methanimine linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-1-(4-hexoxyphenyl)-N-[(Z)-(4-hexoxyphenyl)methylideneamino]methanimine typically involves the condensation reaction between 4-hexoxybenzaldehyde and 4-hexoxyaniline. The reaction is carried out under reflux conditions in the presence of an acid catalyst, such as hydrochloric acid, to facilitate the formation of the imine linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(Z)-1-(4-hexoxyphenyl)-N-[(Z)-(4-hexoxyphenyl)methylideneamino]methanimine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The hexoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of phenolic oxides.
Reduction: Formation of the corresponding amine.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Chemistry
In chemistry, (Z)-1-(4-hexoxyphenyl)-N-[(Z)-(4-hexoxyphenyl)methylideneamino]methanimine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound can be used to study the interactions between organic molecules and biological systems. Its structure may allow it to act as a ligand in binding studies or as a probe in biochemical assays.
Medicine
In medicine, the compound’s potential bioactivity is of interest. It may be investigated for its therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry
In industrial applications, this compound can be used in the production of advanced materials, such as polymers or coatings, due to its chemical stability and functional properties.
Mécanisme D'action
The mechanism of action of (Z)-1-(4-hexoxyphenyl)-N-[(Z)-(4-hexoxyphenyl)methylideneamino]methanimine involves its interaction with specific molecular targets. The imine group can form reversible covalent bonds with nucleophiles, while the hexoxyphenyl groups may interact with hydrophobic regions of proteins or other biomolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (Z)-1-(4-methoxyphenyl)-N-[(Z)-(4-methoxyphenyl)methylideneamino]methanimine
- (Z)-1-(4-ethoxyphenyl)-N-[(Z)-(4-ethoxyphenyl)methylideneamino]methanimine
Uniqueness
(Z)-1-(4-hexoxyphenyl)-N-[(Z)-(4-hexoxyphenyl)methylideneamino]methanimine is unique due to its longer hexoxy chains, which can influence its solubility, reactivity, and interaction with other molecules. This makes it distinct from similar compounds with shorter alkoxy chains, potentially offering different properties and applications.
Propriétés
Formule moléculaire |
C26H36N2O2 |
|---|---|
Poids moléculaire |
408.6 g/mol |
Nom IUPAC |
(Z)-1-(4-hexoxyphenyl)-N-[(Z)-(4-hexoxyphenyl)methylideneamino]methanimine |
InChI |
InChI=1S/C26H36N2O2/c1-3-5-7-9-19-29-25-15-11-23(12-16-25)21-27-28-22-24-13-17-26(18-14-24)30-20-10-8-6-4-2/h11-18,21-22H,3-10,19-20H2,1-2H3/b27-21-,28-22- |
Clé InChI |
HMWUYNPFJZLLSL-ZDSKVHJSSA-N |
SMILES isomérique |
CCCCCCOC1=CC=C(C=C1)/C=N\N=C/C2=CC=C(C=C2)OCCCCCC |
SMILES canonique |
CCCCCCOC1=CC=C(C=C1)C=NN=CC2=CC=C(C=C2)OCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















